molecular formula C15H12Cl2O5S B2663038 3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate CAS No. 2361864-28-8

3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate

Cat. No.: B2663038
CAS No.: 2361864-28-8
M. Wt: 375.22
InChI Key: FLXJPPJGGSTIID-UHFFFAOYSA-N
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Description

3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is an organic compound with the molecular formula C15H12Cl2O5S. This compound is characterized by the presence of an acetyl group, two chlorine atoms, a methoxy group, and a sulfonate ester. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate typically involves multiple steps. One common method includes the sulfonation of 2,5-dichloro-4-methoxybenzenesulfonyl chloride with 3-acetylphenol under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Hydrolysis: Formation of sulfonic acids and alcohols.

Scientific Research Applications

3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. The presence of functional groups like acetyl, methoxy, and sulfonate allows it to form hydrogen bonds and hydrophobic interactions with target molecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetylphenyl 2,5-dichloro-4-methoxybenzene-1-sulfonate is unique due to the combination of its functional groups, which confer specific reactivity and biological activity. The presence of both electron-withdrawing (chlorine, sulfonate) and electron-donating (methoxy) groups allows for versatile chemical transformations and interactions in various applications.

Properties

IUPAC Name

(3-acetylphenyl) 2,5-dichloro-4-methoxybenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O5S/c1-9(18)10-4-3-5-11(6-10)22-23(19,20)15-8-12(16)14(21-2)7-13(15)17/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXJPPJGGSTIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OS(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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